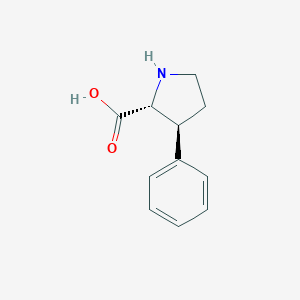

trans-3-Phenyl-D-proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

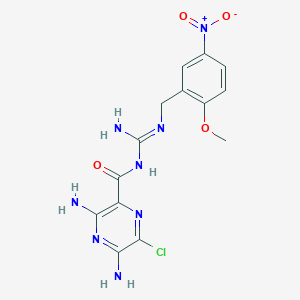

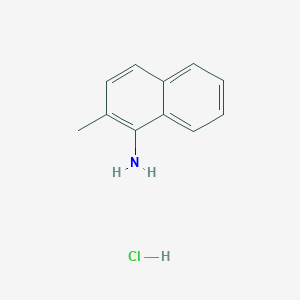

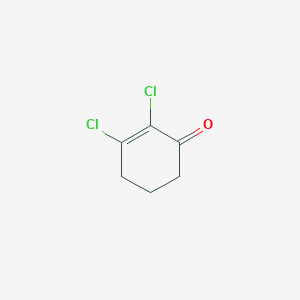

Trans-3-Phenyl-D-proline is a proline derivative with a stereodefined phenyl group substitution at the β-position on the pyrrolidine ring . It is a potentially useful derivative for studying the functions of proline compounds in organisms .

Synthesis Analysis

While specific synthesis methods for trans-3-Phenyl-D-proline were not found, there are general methods for synthesizing trans-3-substituted proline derivatives . These methods typically involve enantioselective synthesis with high diastereoselectivity .Molecular Structure Analysis

Trans-3-Phenyl-D-proline contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 Pyrrolidine .Chemical Reactions Analysis

While specific chemical reactions involving trans-3-Phenyl-D-proline were not found, proline-based organocatalysts have been used in asymmetric aldol reactions of acetone with substituted aromatic aldehydes .科学的研究の応用

Application in Peptide Synthesis and Structure-Activity Relationship (SAR) Studies

Substituted prolines, including trans-3-Phenyl-D-proline, are used in peptide syntheses and as tools for SAR studies of biologically active peptides . They are used to develop proline analogues and proline chimeras, which combine the proline restriction of flexibility together with the information brought by natural amino acids side chains . These analogues and chimeras can influence peptide structure .

Application in Development of Secondary Structure Mimetics

Substituted prolines are used in the development of secondary structure mimetics . They can stabilize peptide secondary structures such as β-turns or polyproline helices . This is due to the unique conformational properties of proline, which is able to stabilize these structures despite the lack of hydrogen bonds .

将来の方向性

Substitutions on the proline ring, such as in trans-3-Phenyl-D-proline, impose additional steric and stereoelectronic effects that can further modulate both the cis/trans equilibrium and the endo/exo equilibrium . These substitutions have been used to introduce bioorthogonal functionality and modulate structure-specific ligand recognition or used as spectroscopic probes . Therefore, the study of trans-3-Phenyl-D-proline and similar compounds has broad appeal among chemical biologists, molecular biophysicists, and medicinal chemists .

特性

IUPAC Name |

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEMEKSASUGYHM-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426262 |

Source

|

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Phenyl-D-proline | |

CAS RN |

118758-50-2 |

Source

|

| Record name | trans-3-Phenyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

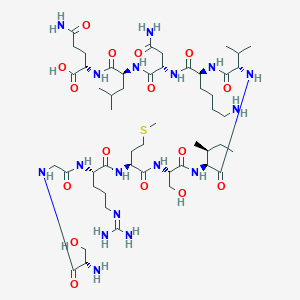

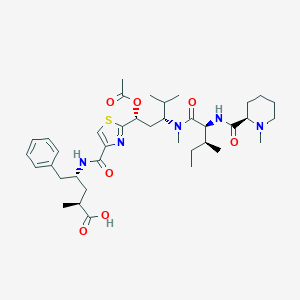

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)